3,5-Dimethylhexan-2-one
Overview
Description
“3,5-Dimethylhexan-2-one” is a chemical compound with the molecular formula C8H16O . It is also known by other names such as “2,5-Dimethyl-3-hexanone”, “2,5-Dimethylhexan-3-one”, and "Isobutyl isopropyl ketone" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a carbon backbone with two methyl groups attached to the third carbon atom and a carbonyl group (C=O) at the second carbon atom . The exact 3D structure can be viewed using specialized software .
Scientific Research Applications
Combustion Chemistry
3,5-Dimethylhexan-2-one, related to dimethylhexane isomers, is significant in the study of combustion chemistry. Research on compounds like 2,5-dimethylhexane provides insights into the combustion behavior of iso-paraffinic molecular structures found in various hydrocarbon fuels. Studies involving experimental data such as jet stirred reactor speciation and ignition delay contribute to understanding fuel reactivity, particularly at low and intermediate temperatures (Sarathy et al., 2014).
Vibrational Analysis
Vibrational analysis of dimethylhexanes, including those structurally related to this compound, has been conducted using infrared and Raman spectra. This research aids in understanding the molecular conformations and vibrational properties of these compounds. Studies have revealed various conformers and their behaviors, important for understanding the chemical properties and reactions of these molecules (Crowder & Jaiswal, 1983).
Catalytic Applications
Research on the catalytic methoxycarbonylation of hexanediamine using dimethyl carbonate to form dimethylhexane-1,6-dicarbamate, involving molecules structurally similar to this compound, highlights its potential in catalytic applications. Such studies contribute to the development of more efficient and sustainable catalytic processes (Garcia Deleon et al., 2002).
Safety and Hazards
properties
IUPAC Name |
3,5-dimethylhexan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-6(2)5-7(3)8(4)9/h6-7H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJESALUAHUVISI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40239-21-2 | |
Record name | 3,5-dimethylhexan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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